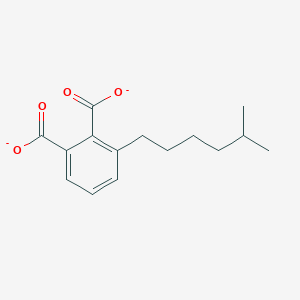

3-(5-Methylhexyl)phthalate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H18O4-2 |

|---|---|

Molecular Weight |

262.30 g/mol |

IUPAC Name |

3-(5-methylhexyl)phthalate |

InChI |

InChI=1S/C15H20O4/c1-10(2)6-3-4-7-11-8-5-9-12(14(16)17)13(11)15(18)19/h5,8-10H,3-4,6-7H2,1-2H3,(H,16,17)(H,18,19)/p-2 |

InChI Key |

GOKCBMCFKRKHRN-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)CCCCC1=C(C(=CC=C1)C(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Industrial Precursors of 3 5 Methylhexyl Phthalate

Esterification Pathways for Phthalate (B1215562) Synthesis

The primary method for synthesizing phthalate esters, including 3-(5-Methylhexyl)phthalate, is through the esterification of phthalic anhydride (B1165640) with a corresponding alcohol. milanpolymerdays.orgrcoa.ac.ukmdpi.com For the specific synthesis of this compound, the key industrial precursors are phthalic anhydride and 5-methyl-1-hexanol.

The synthesis process typically occurs in two distinct stages. researchgate.net The first stage is a rapid, non-catalytic reaction where one molecule of the alcohol reacts with phthalic anhydride to form a monoester, in this case, mono-(5-methylhexyl) phthalate. researchgate.net This initial step can often occur simply by dissolving the phthalic anhydride in the alcohol at a moderate temperature. researchgate.net

The second stage of the reaction, which converts the monoester into the diester (this compound), is a slower, equilibrium-limited process. researchgate.net This step requires the use of a catalyst to proceed at an industrially viable rate. researchgate.netgoogle.com Common catalysts for this type of esterification include strong acids like sulfuric acid or p-toluenesulfonic acid, as well as organometallic compounds such as titanium or zirconium-based catalysts. google.comcwejournal.org To drive the equilibrium towards the formation of the diester product, the water generated during the reaction is continuously removed, often through azeotropic distillation. researchgate.netsci-hub.se

Table 1: Reactants and Products in the Synthesis of this compound

| Role | Compound Name | Chemical Formula |

|---|---|---|

| Precursor 1 | Phthalic Anhydride | C₈H₄O₃ |

| Precursor 2 | 5-Methyl-1-hexanol | C₇H₁₆O |

| Intermediate | Mono-(5-methylhexyl) phthalate | C₁₅H₂₀O₄ |

| Final Product | This compound | C₂₂H₃₄O₄ |

| Byproduct | Water | H₂O |

Production Scale and Global Consumption Trends Relevant to this compound Analogues

While specific production volumes for this compound are not publicly documented, the market for its analogues—primarily high molecular weight (HMW) phthalates—is substantial and provides a relevant context. HMW phthalates are a major class of industrial chemicals, with global consumption exceeding 3 million tons annually. milanpolymerdays.org These compounds are predominantly used as plasticizers to impart flexibility and durability to polyvinyl chloride (PVC). wikipedia.orgbcerp.org

The global market for phthalate plasticizers was valued at approximately $14.28 billion in 2025 and is projected to grow at a compound annual growth rate (CAGR) of around 5%. marketreportanalytics.comdatainsightsmarket.com This growth is largely driven by demand from the building, construction, and automotive industries, particularly in rapidly industrializing regions. fortunebusinessinsights.comopenpr.comfuturemarketinsights.com The Asia-Pacific region, led by China and India, represents the largest and fastest-growing market, accounting for over half of global consumption. marketreportanalytics.comfortunebusinessinsights.com

Table 2: Global Market Dynamics for Phthalate Plasticizer Analogues

| Metric | Data Point | Key Factors |

|---|---|---|

| Market Value (2025 Est.) | ~$14.28 Billion | High demand for flexible PVC products. marketreportanalytics.comfuturemarketinsights.com |

| Projected CAGR (2025-2033) | ~5% | Growth in construction and automotive sectors. marketreportanalytics.comdatainsightsmarket.com |

| Dominant Region | Asia-Pacific | Rapid industrialization and infrastructure projects in China and India. fortunebusinessinsights.com |

| Primary End-Use Industries | Building & Construction, Automotive, Wires & Cables | Widespread use in flooring, roofing, automotive components, and cable sheathing. wikipedia.orgfortunebusinessinsights.comopenpr.com |

| Key Product Analogues | DEHP, DINP, DIDP | These HMW phthalates are produced in the highest volumes for plasticizer applications. bcerp.org |

Non-Covalent Binding in Polymeric Matrices and Environmental Release Mechanisms

A critical aspect of phthalate esters in their function as plasticizers is their interaction with polymer matrices, such as PVC. Phthalates are not chemically or covalently bonded to the polymer chains. ni.ac.rsresearchgate.netmdpi.comresearchgate.net Instead, they are physically interspersed within the polymer structure, where they occupy space between the long polymer chains. rcoa.ac.uk This arrangement disrupts the rigid, crystalline structure of the polymer, acting as a molecular spacer or lubricant that allows the polymer chains to slide past one another, thereby increasing the material's flexibility and softness. rcoa.ac.uk

This lack of covalent bonding is the fundamental reason why phthalates can be released from plastic products into the environment. rcoa.ac.ukbcerp.orgresearchgate.netmdpi.com The migration or leaching of these compounds is a physical process governed by diffusion. ni.ac.rsnih.gov Several factors can influence the rate of release, including temperature, the nature of any contacting liquids (e.g., solvents), and the duration of contact. rcoa.ac.ukni.ac.rs Higher temperatures increase the kinetic energy of the molecules, facilitating faster diffusion and release. nih.gov Similarly, contact with lipophilic (fat-soluble) substances can accelerate leaching, as phthalates are generally lipophilic themselves. bcerp.orgni.ac.rs

The concentration of the phthalate within the plastic also plays a role; higher initial concentrations can lead to a greater rate of release. nih.gov This continuous, slow migration from consumer and industrial products is a primary pathway for the introduction of phthalates into the environment, where they have become ubiquitous contaminants. milanpolymerdays.orgresearchgate.net Studies have shown that PVC microplastics, in particular, can act as a long-term source for the release of phthalates into aquatic systems, with desorption half-lives estimated to be over 500 years. acs.org

Table 3: Factors Influencing Environmental Release of Phthalates from Polymers

| Factor | Influence on Release Rate | Mechanism |

|---|---|---|

| Chemical Bonding | Primary Enabler of Release | Phthalates are not covalently bonded to the polymer, allowing them to migrate freely. ni.ac.rsmdpi.comresearchgate.net |

| Temperature | Increases Rate | Higher thermal energy enhances the diffusion of phthalate molecules out of the polymer matrix. nih.gov |

| Contact with Solvents | Increases Rate | Lipophilic or organic solvents can facilitate the extraction of phthalates from the plastic. ni.ac.rs |

| Phthalate Concentration | Increases Rate | A higher concentration gradient between the plastic and the environment drives faster diffusion. nih.gov |

| Contact Time | Increases Total Amount Released | Longer exposure to leaching conditions allows for more significant migration over time. rcoa.ac.uk |

| Polymer Type | Variable | The chemical properties and structure of the polymer can affect the sorption and partitioning of phthalates. albany.edu |

Compound Index

Environmental Occurrence and Distribution of 3 5 Methylhexyl Phthalate

Presence in Aquatic Environments

There is currently no specific data available on the presence of 3-(5-Methylhexyl)phthalate in aquatic environments. Research on phthalates in aquatic systems generally focuses on more prevalent congeners.

No studies were found that specifically report the detection or concentration of this compound in surface water systems such as rivers, lakes, or oceans.

Information regarding the presence of this compound in groundwater is not available in the current body of scientific literature.

While wastewater and sludge are known to be significant sources of various phthalates to the environment, no data specifically identifies the presence or concentration of this compound in these matrices.

There are no available studies that have measured the concentration of this compound in freshwater or marine sediments.

Atmospheric Distribution and Particulate Association

No research could be located that investigates the atmospheric presence, transport, or association with particulate matter of this compound.

Occurrence in Terrestrial Matrices

There is no available data on the occurrence or concentration of this compound in soil or other terrestrial environments.

No Information Found for this compound

Extensive research has yielded no specific scientific data or literature pertaining to the chemical compound "this compound" in the context of its environmental occurrence, distribution, or bioaccumulation.

Searches for this specific phthalate (B1215562) isomer across numerous scientific databases and environmental agencies did not provide any results on its presence in:

Agricultural Soils

Landfill Leachates and Contaminated Sites

Environmental Biota

The available scientific literature focuses extensively on a range of other phthalate esters, such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Diethyl phthalate (DEP), which are common environmental contaminants due to their widespread use as plasticizers. mdpi.comiwaponline.comsrce.hr Studies have detailed the prevalence of these other phthalates in various environmental matrices, including soils and landfill leachates, and have investigated their bioaccumulation in different organisms. mdpi.comnih.govnih.govsfu.ca

Therefore, an article focusing solely on the environmental occurrence and distribution of "this compound" as per the requested outline cannot be generated due to the absence of specific data.

Environmental Fate and Transport Processes of 3 5 Methylhexyl Phthalate

Abiotic Transformation Pathways

Abiotic transformation processes, which include hydrolysis and photodegradation, are chemical reactions that occur in the environment without the facilitation of microorganisms. These pathways can significantly influence the persistence and concentration of phthalates in various environmental compartments. rsc.orgcdc.gov

Hydrolysis Kinetics and Environmental Influences

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For phthalate (B1215562) esters, this typically involves the cleavage of one or both ester bonds to form a monoester and then phthalic acid, along with the corresponding alcohol. The rate of hydrolysis for phthalates is highly dependent on environmental conditions such as pH and temperature. researchgate.netchemrxiv.org

While specific kinetic data for 3-(5-Methylhexyl)phthalate is not available in published literature, studies on other phthalates indicate that hydrolysis is generally a slow process under neutral environmental pH conditions. rsc.org The rate of this reaction is known to be significantly influenced by both pH and temperature. chemrxiv.org For instance, the hydrolysis of phthalic anhydride (B1165640), a related compound, is accelerated by various bases. researchgate.net The process for phthalate esters involves the formation of phthalic anhydride, which is then hydrolyzed to phthalic acid. researchgate.net Generally, abiotic degradation of phthalate esters through aqueous hydrolysis is considered insignificant, with estimated half-lives ranging from several years to millennia for some congeners. researchgate.net

Interactive Table: General Influence of Environmental Factors on Phthalate Hydrolysis This table is based on general principles for phthalate esters due to the absence of specific data for this compound.

| Factor | Influence on Hydrolysis Rate | General Observation |

|---|---|---|

| pH | Significant | Rate increases under acidic or (more significantly) alkaline conditions. Slow at neutral pH. |

| Temperature | Significant | Rate increases with higher temperatures. cdc.gov |

| Ionic Strength | Minor | Can have a minor effect on reaction rates in aqueous solutions. |

Photodegradation Mechanisms and Efficiency

Photodegradation involves the breakdown of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. This process can be a significant removal pathway for some environmental contaminants. researchgate.netresearchgate.net

Direct photolysis of phthalates in water is generally considered to be a slow and inefficient process. rsc.org However, the presence of other substances in the environment, known as photosensitizers (like humic acids in natural waters), can accelerate photodegradation through indirect mechanisms. Advanced oxidation processes, such as those involving hydroxyl radicals (•OH), have been shown to be effective in degrading various phthalates. researchgate.netnih.gov For example, the UV/H2O2 process, which generates these highly reactive radicals, can completely degrade diethyl phthalate (DEP). researchgate.net Similarly, photocatalysis using semiconductors like titanium dioxide (TiO2) has demonstrated high removal efficiencies for phthalates like dimethyl phthalate (DMP), diethyl phthalate (DEP), and dibutyl phthalate (DBP) under UV irradiation. nih.govqub.ac.uk

The efficiency of photodegradation is influenced by factors such as the intensity of light, the presence of photosensitizing agents, and the specific chemical structure of the phthalate. researchgate.netnih.gov While no specific studies on the photodegradation of this compound were found, it is expected to follow similar pathways to other higher molecular weight phthalates.

Biotic Degradation Mechanisms

The primary and most effective route for the removal of phthalate esters from the environment is through microbial biodegradation. researchgate.netnih.govuni-konstanz.de This process involves the breakdown of the compound by microorganisms such as bacteria and fungi into simpler substances. nih.govsemanticscholar.org

Microbial Biodegradation under Aerobic Conditions

Under aerobic (oxygen-present) conditions, the biodegradation of phthalate esters is a well-documented process. nih.gov The initial step typically involves the hydrolysis of the diester to a monoester and then to phthalic acid, catalyzed by microbial esterases or lipases. nih.gov The resulting alcohol, in this case 5-methylhexanol, is usually readily metabolized. researchgate.netnih.gov

The subsequent degradation of the phthalic acid aromatic ring proceeds through a pathway that converges on a central intermediate, protocatechuate. researchgate.netnih.gov This intermediate then undergoes ring cleavage by dioxygenase enzymes, leading to intermediates that can enter central metabolic pathways like the Krebs cycle. nih.gov The rate of aerobic biodegradation can be influenced by the structure of the phthalate; for instance, branching in the alkyl side chains can sometimes decrease the degradation rate. nih.gov However, some studies have found that degradation efficiency can increase with the length of the alkyl chain, contrary to general assumptions. nih.gov

Microbial Biodegradation under Anaerobic Conditions

In anaerobic (oxygen-absent) environments, such as deep sediments or certain wastewater treatment stages, the biodegradation of phthalates also occurs, though the metabolic pathways differ significantly from aerobic degradation. researchgate.netnih.govsemanticscholar.org The initial hydrolysis to phthalic acid and the corresponding alcohol is similar. uni-konstanz.de However, the subsequent breakdown of the phthalic acid ring follows a different strategy.

Anaerobic bacteria activate the phthalic acid to a coenzyme A (CoA) thioester. researchgate.netnih.govsemanticscholar.org This is followed by a mechanistically challenging decarboxylation step to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.netnih.govsemanticscholar.org Benzoyl-CoA is then further metabolized through various pathways. nih.gov

Characterization of Phthalate-Degrading Microorganisms

A wide variety of microorganisms capable of degrading phthalates have been isolated from different environments, including contaminated soils and activated sludge. nih.govplos.org These microbes belong to diverse genera.

Research has identified numerous bacterial strains with the ability to break down phthalates. nih.gov For example, a strain of Nocardia asteroides isolated from electronic waste soil was found to efficiently degrade di-(2-ethylhexyl) phthalate (DEHP). nih.gov Bacterial consortia, containing multiple species that work synergistically, have also been shown to be highly effective. A halotolerant consortium dominated by Gordonia sp. and Rhodococcus sp. was capable of degrading high concentrations of DEHP and other phthalates. plos.orgresearchgate.net The optimal conditions for degradation vary between species, but generally fall within a neutral pH range (6.0-8.0) and temperatures around 30°C. plos.orgnih.gov

Interactive Table: Examples of Phthalate-Degrading Microbial Genera This table lists genera known to degrade various phthalates and is not specific to this compound.

| Microbial Genus | Environment Isolated From | Known Phthalates Degraded |

|---|---|---|

| Gordonia | Activated Sludge | DEHP, DMP, DBP, DnOP plos.orgnih.gov |

| Rhodococcus | Activated Sludge | DEHP plos.org |

| Nocardia | Electronic Waste Soil | DEHP nih.gov |

| Achromobacter | Activated Sludge | DEHP plos.org |

| Micrococcus | - | Phthalate Esters nih.gov |

| Pseudomonas | - | Phthalate nih.gov |

Sorption and Desorption Dynamics in Environmental Media

The sorption and desorption behavior of a chemical compound in various environmental compartments, such as soil, sediment, and sludge, is a critical determinant of its mobility, bioavailability, and persistence. For phthalate esters, the degree of sorption is strongly influenced by their hydrophobicity, which is in turn governed by the length and structure of their alkyl side chains.

Given the absence of specific sorption data for this compound, data for di-n-hexyl phthalate (DHP) is used as a proxy. DHP, with its C6 alkyl chains, serves as a reasonable analog. The organic carbon-normalized sediment/water partition coefficient (Koc) is a key parameter used to predict the extent to which a chemical will adsorb to the organic matter in soil and sediment. A higher Koc value indicates a greater tendency for sorption.

Experimental studies have measured the Koc for DHP in various sediments. In one study, the average Koc value for DHP was determined to be 5.26 × 10⁴ L/kg. epa.gov This relatively high Koc value suggests that this compound is likely to exhibit strong sorption to soil and sediment, limiting its mobility in the aqueous phase. Phthalates with higher molecular weights and longer alkyl chains tend to have higher octanol-water partitioning (Kow) values, indicating greater hydrophobicity and a stronger affinity for organic matter in soil and sediment. wur.nl

The sorption of phthalates like DHP to environmental media is not always a simple equilibrium process. The presence of dissolved organic carbon can influence partitioning, and the concentration of sediment solids in shake-flask experiments has been shown to affect measured Koc values. epa.gov Desorption processes are equally important, as they determine the potential for a sorbed contaminant to be released back into the environment. While specific desorption rates for this compound are unavailable, the strong sorption indicated by the Koc of DHP suggests that desorption would be a slow process, contributing to the persistence of the compound in soil and sediment.

Table 1: Experimentally Determined Organic Carbon-Normalized Sediment/Water Partition Coefficient (Koc) for Di-n-hexyl Phthalate (DHP)

| Compound | Sediment Type | Organic Carbon Content (%) | Average Koc (L/kg) | Reference |

| Di-n-hexyl phthalate (DHP) | EPA 8 | 0.15 | 5.26 × 10⁴ ± 4.54 × 10³ | epa.gov |

| EPA 18 | 0.66 | epa.gov | ||

| EPA 21 | 1.88 | epa.gov |

Volatility and Atmospheric Dispersion

The volatility of a chemical compound governs its tendency to partition from soil and water into the atmosphere, influencing its potential for long-range atmospheric transport. Key parameters for assessing volatility include vapor pressure and the Henry's Law constant.

For this compound, specific experimental data on its volatility are not available. Therefore, we again turn to di-n-hexyl phthalate (DHP) as a suitable analog. The vapor pressure of DHP is reported to be 1.4 × 10⁻⁵ mm Hg. haz-map.com This low vapor pressure indicates that DHP, and by extension this compound, is a substance with low volatility. epa.gov Consequently, significant evaporation from soil or water surfaces is not expected to be a primary transport pathway for this compound.

While direct volatilization from water surfaces may be limited, atmospheric dispersion can still occur through the transport of contaminated soil dust or aerosols. The strong sorption tendency of higher molecular weight phthalates means they are likely to be associated with particulate matter. If these particles become airborne, they can be transported over considerable distances.

The atmospheric fate of phthalates is largely determined by their reaction with hydroxyl radicals. However, due to their low volatility, compounds like this compound are expected to have a limited presence in the gas phase, with the majority being sorbed to atmospheric particles. This association with particulate matter can protect them from degradation and facilitate their deposition in distant ecosystems.

Table 2: Physical and Chemical Properties Related to Volatility for Di-n-hexyl Phthalate (DHP)

| Property | Value | Reference |

| Vapor Pressure | 1.4 × 10⁻⁵ mm Hg | haz-map.com |

| Water Solubility | Insoluble | noaa.gov |

| Boiling Point | 662°F (350°C) at 735 mmHg | osha.gov |

Advanced Analytical Methodologies for 3 5 Methylhexyl Phthalate in Complex Environmental Matrices

Sample Collection and Preservation Protocols

The accurate analysis of 3-(5-Methylhexyl)phthalate begins with meticulous sample collection and preservation to prevent contamination and analyte degradation. Phthalates are pervasive in the laboratory environment, making stringent control measures necessary. cdc.gov

Key Protocols:

Containers : Grab samples for water analysis must be collected in glass containers, preferably amber glass, fitted with screw caps lined with Teflon to minimize contamination. epa.gov Plastic containers must be avoided as phthalates can leach from them. thermofisher.com

Cleaning Procedures : All glassware must be scrupulously cleaned. A common procedure involves washing with detergent, rinsing with tap and distilled water, and then rinsing with a high-purity solvent like acetone or methylene chloride. For trace analysis, glassware should be heated in a muffle furnace at 400°C for 15-30 minutes to eliminate any organic contaminants. epa.gov

Sample Collection : For water samples, bottles should not be prerinsed with the sample before collection. epa.gov For solid samples like soil or sediment, wide-mouthed glass jars with Teflon-lined lids are appropriate.

Preservation : Immediately after collection, samples must be cooled and maintained at 4°C. nemi.gov This slows down biological and chemical degradation processes. Holding times are critical; aqueous samples should be extracted within 7 days of collection and the extracts analyzed within 40 days. nemi.gov

| Parameter | Water Samples | Soil/Sediment Samples |

| Container | 1-L amber glass bottle with Teflon-lined cap | Wide-mouth glass jar with Teflon-lined cap |

| Cleaning | Detergent wash, solvent rinse (acetone/hexane), bake at 400°C | Detergent wash, solvent rinse (acetone/hexane), bake at 400°C |

| Preservation | Store at 4°C in the dark | Store at 4°C in the dark |

| Holding Time | Extract within 7 days | Extract as soon as possible |

Extraction Techniques for Diverse Environmental Samples

The choice of extraction technique is critical and depends on the sample matrix (liquid or solid) and the concentration of this compound. The primary goal is to efficiently isolate the analyte from interfering matrix components. researchgate.net

Solid-Phase Extraction (SPE) is a widely used technique for extracting phthalates from aqueous samples due to its high recovery rates, reduced solvent consumption, and ease of automation. scispace.comthermofisher.com For a compound like this compound, reversed-phase SPE cartridges, such as those packed with C18 (octadecyl) or Florisil, are effective. scispace.com

The general procedure involves conditioning the SPE cartridge with a solvent like methanol, loading the water sample, washing away interferences, and finally eluting the retained phthalates with a small volume of an organic solvent such as ethyl acetate or acetonitrile. scispace.commdpi.com Automated SPE systems can process multiple samples, significantly improving laboratory productivity. thermofisher.com

| Sorbent Type | Sample Matrix | Eluting Solvent | Typical Recovery (%) |

| LC-18 | Drinking Water | Dichloromethane | 85-105 |

| Florisil | Drinking Water | Ethyl Acetate | 98-110 scispace.com |

| Polystyrene-divinylbenzene | Surface Water | Acetonitrile | 90-110 |

| Covalent Organic Frameworks (COFs) | Beverage Samples | Acetonitrile | 97-100 mdpi.com |

Traditional Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as methylene chloride or hexane. nemi.gov While effective, LLE can be labor-intensive and require large volumes of hazardous solvents.

Modern microextraction techniques have been developed to overcome these limitations. Dispersive Liquid-Liquid Microextraction (DLLME) is a miniaturized version that uses a small amount of extraction solvent (e.g., n-hexane, chloroform) and a disperser solvent (e.g., acetonitrile, methanol). mdpi.comresearchgate.net The mixture is injected into the aqueous sample, forming a cloudy solution that maximizes the surface area for rapid extraction. mdpi.com After centrifugation, the sedimented organic phase is collected for analysis. Emulsive Liquid-Liquid Microextraction (ELLME) is a newer, greener alternative that avoids the use of toxic dispersants. nih.govbohrium.com

Solid-Phase Microextraction (SPME) is a solvent-free, non-destructive technique ideal for trace-level analysis of phthalates in water. nih.govmdpi.com It uses a fused silica fiber coated with a stationary phase. The fiber is exposed directly to the sample (direct immersion) or its headspace, and analytes partition onto the fiber coating. researchgate.net

For phthalates like this compound, fibers with coatings such as polyacrylate (PA) or polydimethylsiloxane-divinylbenzene (PDMS-DVB) are commonly used. nih.gov After a defined extraction time, the fiber is retracted and transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. researchgate.net The efficiency of SPME depends on optimizing parameters like fiber coating, extraction time, temperature, and sample agitation. researchgate.net

| Technique | Matrix | Advantages | Disadvantages |

| Soxhlet | Solid | Established, thorough extraction | Time-consuming, large solvent volume |

| ASE | Solid | Fast, automated, low solvent use researchgate.netthermofisher.com | High initial instrument cost |

Chromatographic Separation Techniques

Following extraction and concentration, chromatographic techniques are employed to separate this compound from other compounds in the extract before quantification.

Gas Chromatography (GC) is the most common technique for phthalate (B1215562) analysis, often coupled with a Mass Spectrometer (MS) for definitive identification and quantification (GC-MS). gcms.czrestek.com The structural similarities among phthalate isomers can make separation challenging, requiring a GC column that provides good resolution. gcms.cz

Columns : Fused silica capillary columns with a non-polar or mid-polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5MS or Rxi-5ms), are widely used and provide excellent separation for a broad range of phthalates. restek.comoregonstate.edu

Detectors : Mass spectrometry is the preferred detection method due to its high selectivity and sensitivity, allowing for identification based on both retention time and mass spectrum. researchgate.net Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity for trace-level detection. oregonstate.edu Electron Capture Detectors (ECD) are also sensitive to phthalates but can be more prone to interference. nemi.gov

High-Performance Liquid Chromatography (HPLC) is an alternative technique, particularly for less volatile or thermally sensitive phthalates. govst.edunih.gov

Mode : Reversed-phase HPLC is the standard approach, using a non-polar stationary phase (e.g., C18 column) and a polar mobile phase. govst.edumdpi.com

Mobile Phase : A gradient elution using a mixture of water and an organic solvent like methanol or acetonitrile is typically employed to separate phthalates with varying polarities. nih.govmdpi.com

Detectors : A UV detector is commonly used, with detection wavelengths typically set around 230 nm. govst.edunih.gov HPLC can also be coupled with mass spectrometry (LC-MS) for enhanced selectivity and sensitivity.

Gas Chromatography (GC) Applications

Gas chromatography, most commonly coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of semi-volatile organic compounds like phthalates. restek.com It is frequently chosen for its simplicity, speed, and cost-effectiveness in separating a wide range of phthalate esters. restek.com For the analysis of this compound, a non-polar capillary column, such as a DB-5MS, is typically employed, which separates compounds based on their boiling points and interaction with the stationary phase. oregonstate.edu

The operational parameters of the GC system are optimized to achieve sufficient resolution between this compound and other co-eluting phthalates or matrix components. This includes programming the oven temperature with a specific ramp rate to ensure sharp chromatographic peaks and efficient separation. oregonstate.edu While many parent phthalate esters can be analyzed directly, their more polar metabolites may require a derivatization step to increase their volatility for GC analysis. nih.gov However, modern methods have been developed that can sometimes circumvent this step, simplifying sample preparation. nih.gov

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Injector Type | Split/Splitless or Programmable Temperature Vaporizer (PTV) | Introduces the sample onto the column; PTV allows for large volume injection. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Rxi-5ms, DB-5MS) | Separates the analytes based on volatility and polarity. oregonstate.edu |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Initial temp ~60°C, ramped to ~320°C | Controls the separation by adjusting analyte volatility. oregonstate.edu |

| Detector | Mass Spectrometer (MS) | Provides identification and quantification of the separated compounds. restek.com |

Liquid Chromatography (LC) Applications

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), is another powerful tool, especially for the analysis of phthalate metabolites which are often more polar and less volatile than their parent compounds. rsc.org When analyzing environmental samples for this compound and its potential degradation products, reverse-phase chromatography is the most common approach.

In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is employed to effectively elute compounds with varying polarities. This technique is particularly well-suited for direct analysis of aqueous samples and for biological fluids like urine, where it is used to measure exposure biomarkers. rsc.org

| Parameter | Typical Setting/Value | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or core-shell column (e.g., 50-100 mm length) | Separates polar analytes from the sample matrix. rsc.org |

| Mobile Phase A | Water with additives (e.g., formic acid, ammonium acetate) | The weak solvent in the mobile phase system. |

| Mobile Phase B | Acetonitrile or Methanol | The strong organic solvent for eluting analytes. |

| Flow Rate | 0.2 - 0.5 mL/min | Controls the speed of the separation. |

| Detector | Tandem Mass Spectrometer (MS/MS) | Provides highly sensitive and selective detection and quantification. nih.gov |

Mass Spectrometry (MS) Detection and Quantification

Mass spectrometry is the preferred detection method for analyzing this compound due to its exceptional sensitivity and selectivity, which are crucial for distinguishing the target analyte from complex matrix interferences.

Single Quadrupole and Triple Quadrupole (QqQ) Systems

Both single quadrupole and triple quadrupole mass spectrometers are widely used in phthalate analysis.

Single Quadrupole MS: Often coupled with GC, a single quadrupole instrument can be operated in two modes: full scan and selected ion monitoring (SIM). oregonstate.edu Full scan mode is used for qualitative analysis and identification by comparing the resulting mass spectrum to a library. SIM mode offers significantly higher sensitivity for quantification by monitoring only a few specific mass-to-charge ratio (m/z) ions characteristic of this compound. oregonstate.edu A common characteristic ion for many phthalates is m/z 149, though more specific ions would be selected for unambiguous identification.

Triple Quadrupole (QqQ) MS: This is the definitive tool for quantitative analysis, especially when coupled with LC. A QqQ system operates in multiple reaction monitoring (MRM) mode, providing a very high degree of selectivity and sensitivity. copernicus.org In this setup, the first quadrupole selects a specific precursor ion (e.g., the protonated molecule of this compound, [M+H]+). This ion is then fragmented in the second quadrupole (the collision cell), and the third quadrupole selects one or more specific product ions to monitor. This two-stage filtering process drastically reduces chemical noise and allows for accurate quantification at very low concentrations.

Tandem Mass Spectrometry (MS/MS) for Metabolite Analysis

Biomonitoring studies focus on measuring the metabolites of phthalates in biological samples like urine, as these are direct indicators of internal exposure. nih.gov Parent phthalates like this compound are metabolized in the body, typically through hydrolysis to their monoester, mono-(5-methylhexyl)phthalate, followed by oxidative modifications to form hydroxy, oxo, and carboxy derivatives. nih.govmui.ac.ir

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the premier analytical technique for this purpose. rsc.orgnih.gov Isotope dilution, where a stable isotope-labeled version of the target metabolite is added to the sample as an internal standard, is employed for the most accurate quantification. nih.gov The high selectivity of MS/MS allows for the simultaneous measurement of a suite of these metabolites, providing a comprehensive profile of exposure. nih.gov

| Parent Phthalate | Abbreviation | Primary/Secondary Metabolites | Abbreviation |

|---|---|---|---|

| bis(2-ethylhexyl) phthalate | DEHP | mono-(2-ethylhexyl) phthalate mono-(2-ethyl-5-hydroxyhexyl) phthalate mono-(2-ethyl-5-oxohexyl) phthalate | MEHP MEHHP nih.gov MEOHP nih.gov |

| di-n-butyl phthalate | DBP | mono-n-butyl phthalate | MnBP rsc.org |

| diethyl phthalate | DEP | monoethyl phthalate | MEP rsc.org |

| This compound | - | mono-(5-methylhexyl)phthalate (projected)Oxidized metabolites (projected) | - |

Method Validation and Quality Assurance for Trace Level Analysis

To ensure the reliability of data at trace concentrations, analytical methods for this compound must undergo rigorous validation. This process establishes the performance characteristics of the method, including linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision. researchgate.net

A significant challenge in phthalate analysis is their ubiquitous presence in laboratory environments, leading to a high risk of background contamination. researchgate.net Therefore, stringent quality assurance and quality control (QA/QC) protocols are essential. These include the regular analysis of procedural blanks to monitor for contamination, the use of certified reference materials to verify accuracy, and the implementation of isotopically labeled internal standards to correct for matrix effects and variations in instrument response. nih.govresearchgate.net

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity (R²) | The ability of the method to produce results proportional to the analyte concentration. | > 0.99 uq.edu.au |

| LOD / LOQ | The lowest concentration that can be reliably detected/quantified. | Variable; often in the ng/L (ppt) to µg/L (ppb) range. nih.govmdpi.com |

| Accuracy (Recovery) | The closeness of the measured value to the true value, often assessed by spiking samples. | Typically 70-130%. uq.edu.au |

| Precision (RSD) | The degree of agreement among individual test results from repeated measurements. | < 20%. uq.edu.au |

| Procedural Blanks | A sample containing no analyte that is processed alongside real samples. | Should be below the LOQ to ensure no significant contamination. researchgate.net |

On-Line Coupled Analytical Systems (e.g., LC-GC-MS)

To enhance throughput, reduce manual sample handling, and minimize contamination, automated on-line coupled systems are increasingly employed. These systems integrate sample preparation directly with the analytical instrumentation.

On-line SPE-LC-MS/MS: This is a widely used configuration for the analysis of phthalate metabolites in aqueous and biological samples. uq.edu.aunih.gov The sample is automatically loaded onto a small solid-phase extraction (SPE) cartridge, which traps the analytes while allowing interfering matrix components to be washed away. A valve switch then elutes the trapped analytes directly into the LC-MS/MS system for analysis. This approach is rapid, requires very little sample volume, and significantly improves reproducibility. uq.edu.aunih.gov

On-line LC-GC-MS: For extremely complex matrices like wastewater or landfill leachate, on-line LC-GC-MS offers exceptional cleanup capabilities. mdpi.comresearchgate.net In this setup, the LC system performs a chromatographic separation to isolate the fraction containing the phthalates from the bulk of the matrix. This cleaned fraction is then automatically transferred to the GC-MS for high-resolution separation and detection. mdpi.comresearchgate.net This technique effectively removes non-volatile interferences that would otherwise contaminate the GC system.

| Advantage | Description |

|---|---|

| Automation | Reduces manual labor, increasing sample throughput and analyst-to-analyst consistency. nih.gov |

| Reduced Contamination | Minimizes sample handling in an open-lab environment, lowering the risk of background phthalate contamination. nih.gov |

| Enhanced Sensitivity | Allows for the pre-concentration of large sample volumes, improving detection limits. mdpi.com |

| Improved Robustness | Protects the primary analytical instrument (GC or MS) from complex matrix components, extending instrument uptime. researchgate.net |

Ecotoxicological Profile of this compound Not Established in Current Scientific Literature

A comprehensive review of available scientific databases and literature has found no specific data on the ecotoxicological interactions and effects of the chemical compound this compound in non-human biota.

Despite a thorough search for research pertaining to the impacts of this compound on aquatic and terrestrial organisms, no studies detailing its specific effects were identified. The existing body of ecotoxicological research on phthalates, a broad class of chemical compounds, focuses almost exclusively on common dialkyl or alkyl/aryl esters of phthalic acid, such as Di(2-ethylhexyl) phthalate (DEHP), Dibutyl phthalate (DBP), and Benzyl butyl phthalate (BBP). nih.govnih.govresearchgate.net

These widely studied phthalate diesters have been investigated for their potential to act as endocrine disruptors and for their varied toxic effects on fish, invertebrates, and plants. nih.govdntb.gov.uaepa.gov Research has explored their impact on reproduction, development, and other physiological processes in a range of species. ccme.caepa.gov However, this extensive research does not extend to the specific monoester this compound.

Consequently, it is not possible to provide scientifically accurate information or data tables for the following outlined topics concerning this compound:

Ecotoxicological Interactions and Effects of 3 5 Methylhexyl Phthalate in Non Human Biota

Effects on Terrestrial Organisms

Phytotoxicity and Plant Uptake Dynamics

Without dedicated studies on 3-(5-Methylhexyl)phthalate, its environmental fate, bioavailability, and potential for toxicity in non-human biota remain unknown. Extrapolating findings from structurally different phthalate (B1215562) compounds would be scientifically unsound. Therefore, the creation of a detailed article as requested is not feasible based on the current state of scientific knowledge.

Endocrine Disrupting Properties in Wildlife Models

While no studies have specifically examined the endocrine-disrupting properties of this compound, other phthalates have been shown to interfere with the endocrine systems of wildlife. endocrinedisruption.orgcsun.edu This disruption can occur through various mechanisms, including mimicking or blocking the action of natural hormones. nih.gov

Alteration of Hormone Homeostasis in Vertebrate Wildlife

Research on various phthalates has demonstrated their capacity to alter hormone homeostasis in vertebrate wildlife. For instance, exposure to certain phthalates has been linked to changes in the levels of reproductive hormones such as testosterone (B1683101) and estradiol (B170435) in fish and amphibians. These alterations can have cascading effects on reproductive development and function. However, no such data are available for this compound.

Reproductive System Anomalies in Experimental Animal Models (e.g., Rodents, Ferrets)

In laboratory studies, prenatal and postnatal exposure to specific phthalates has been associated with a range of reproductive system anomalies in rodents. nih.govcbs8.com These include testicular dysgenesis, reduced sperm quality, and ovarian dysfunction. researchgate.netmdpi.com These effects are often attributed to the anti-androgenic activity of some phthalate metabolites. cbs8.com The potential for this compound to induce similar anomalies is unknown.

Oxidative Stress Induction in Biological Systems

Several phthalates and their metabolites have been shown to induce oxidative stress in various biological systems. mdpi.commdpi.comphypha.irnih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of an organism's antioxidant defenses to detoxify them. This can lead to cellular damage and has been implicated in the toxicity of many environmental contaminants. Studies on the metabolite of DEHP, mono(2-ethylhexyl) phthalate (MEHP), have demonstrated its ability to generate ROS in placental cells. nih.gov Whether this compound or its metabolites can induce oxidative stress has not been investigated.

Multigenerational and Transgenerational Ecotoxicological Endpoints

Recent research has focused on the multigenerational and transgenerational effects of some phthalates, where the adverse effects of exposure are observed in subsequent generations that were not directly exposed. nih.gov For example, studies on phthalate mixtures have shown impacts on the reproductive health of F2 and F3 generations of mice. nih.gov Similarly, prolonged exposure to DEHP has been shown to induce multigenerational toxic effects in the nematode Caenorhabditis elegans. researchgate.net There is currently no information on whether this compound can cause such long-lasting effects across generations.

Molecular and Cellular Mechanisms of Action of 3 5 Methylhexyl Phthalate in Non Human Models

Receptor-Mediated Interactions (e.g., Nuclear Receptors, Membrane Receptors)

Research in this area would investigate the binding affinity and activation potential of 3-(5-Methylhexyl)phthalate with various cellular receptors. Studies on other phthalates, such as MEHP, have demonstrated interactions with nuclear receptors like Peroxisome Proliferator-Activated Receptors (PPARs), estrogen receptors (ERs), and the androgen receptor (AR). nih.govcdnisotopes.commdpi.com For this compound, it would be crucial to determine if it acts as an agonist or antagonist to these receptors and to characterize the downstream effects of such interactions.

Table 1: Hypothetical Receptor Binding Affinity for this compound (Note: This table is for illustrative purposes only, as no specific data is currently available.)

| Receptor | Binding Affinity (Kd) | Agonist/Antagonist Activity |

| PPARα | Data not available | Data not available |

| PPARγ | Data not available | Data not available |

| Estrogen Receptor α (ERα) | Data not available | Data not available |

| Estrogen Receptor β (ERβ) | Data not available | Data not available |

| Androgen Receptor (AR) | Data not available | Data not available |

Modulation of Gene Expression Profiles

This section would detail the specific genes and gene families whose expression is altered following exposure to this compound in non-human models. For other phthalates, microarray and RNA-sequencing studies have identified changes in the expression of genes involved in steroidogenesis, cell cycle regulation, and inflammation. researchgate.netnih.gov Similar transcriptomic analyses would be necessary to elucidate the genetic pathways affected by this compound.

Disruption of Signaling Pathways (e.g., MAPK, NF-κB, PI3K/Akt)

An examination of the impact of this compound on key intracellular signaling pathways would be presented here. Research on related compounds has shown that phthalates can interfere with signaling cascades like the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are critical for cell survival, proliferation, and inflammatory responses. nih.gov Investigating whether this compound activates or inhibits these pathways would provide insight into its mechanisms of toxicity.

Influence on Cellular Proliferation and Apoptosis

This subsection would focus on the effects of this compound on the balance between cell division and programmed cell death. Studies on other phthalates have demonstrated the ability to induce apoptosis in various cell types, including germ cells and neuronal cells, often through the activation of caspase cascades. acs.orgnih.gov It would be essential to determine the pro- or anti-proliferative and apoptotic effects of this compound in different non-human cell and tissue models.

Table 2: Hypothetical Effects of this compound on Cellular Proliferation and Apoptosis (Note: This table is for illustrative purposes only, as no specific data is currently available.)

| Cell Type | Effect on Proliferation | Effect on Apoptosis |

| Sertoli Cells | Data not available | Data not available |

| Granulosa Cells | Data not available | Data not available |

| Neuronal Cells | Data not available | Data not available |

Epigenetic Alterations (e.g., DNA Methylation)

The final section would explore the potential for this compound to induce epigenetic modifications, such as changes in DNA methylation patterns. Emerging research indicates that some phthalates can alter the methylation status of specific genes, potentially leading to long-term changes in gene expression and cellular function. nih.govresearchgate.net Studies focusing on global and gene-specific DNA methylation changes following exposure to this compound are needed to understand its epigenetic impact.

Environmental Remediation and Mitigation Strategies for Phthalate Contamination

Physicochemical Treatment Technologies

Physicochemical treatment technologies offer robust methods for the removal of phthalates from contaminated water and soil. These methods primarily involve the use of physical forces and chemical reactions to separate or degrade the contaminants.

Adsorption Processes and Sorbent Material Development

Adsorption is a widely used technique for the removal of organic pollutants, including phthalates, from aqueous solutions. This process involves the accumulation of phthalate (B1215562) molecules onto the surface of a solid adsorbent material. The effectiveness of adsorption depends on the properties of both the phthalate compound and the adsorbent material, such as surface area, pore size distribution, and surface chemistry.

A variety of materials have been investigated for their potential to adsorb phthalates. Activated carbon is a commonly used adsorbent due to its high surface area and porous structure. Studies have shown that activated carbon can have a high adsorption capacity for various phthalates. For instance, the adsorption capacity of activated carbon for diethyl phthalate (DEP) can be as high as 858 mg/g nih.gov. Similarly, for dibutyl phthalate (DBP), the adsorption capacity on activated carbon in water has been reported to be 16.39 mg/g mdpi.com. However, the presence of other substances, such as ethanol, can significantly reduce the adsorption capacity mdpi.com.

Other promising adsorbent materials include biochar, which is a carbon-rich material produced from the pyrolysis of biomass. Corncob-derived biochar has demonstrated a higher adsorption capacity for di(2-ethylhexyl) phthalate (DEHP) than for DBP, which is attributed to stronger hydrophobic interactions mdpi.com. Modified natural materials, such as silver-modified roasted date pits (S-RODP), have also shown high removal efficiencies for a range of phthalates, with removal percentages increasing from 90% to 99% with a temperature increase from 30 to 50 °C nih.gov.

Table 1: Adsorption Capacities of Various Sorbents for Phthalate Removal

| Sorbent Material | Phthalate | Adsorption Capacity (mg/g) | Reference |

| Activated Carbon | Diethyl Phthalate (DEP) | 858 | nih.gov |

| Activated Carbon | Dibutyl Phthalate (DBP) | 16.39 | mdpi.com |

| Corncob Biochar | Di(2-ethylhexyl) Phthalate (DEHP) | Higher than DBP | mdpi.com |

| Silver-Modified Roasted Date Pits (S-RODP) | Various Phthalates | High (90-99% removal) | nih.gov |

| Peat-based Activated Carbon | Diethyl Phthalate (DEP) | 858 | mdpi.com |

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These processes are highly effective in degrading a wide range of phthalates into less harmful compounds.

Several AOPs have been successfully applied for phthalate degradation, including UV/H₂O₂ and Fenton processes. The UV/H₂O₂ process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) radiation to generate hydroxyl radicals. This method has been shown to be effective in degrading diethyl phthalate (DEP), with over 98.6% removal achieved within 60 minutes under specific conditions nih.gov. The degradation of DEP by UV/H₂O₂ follows pseudo-first-order kinetics nih.govnih.gov.

The Fenton process utilizes a mixture of hydrogen peroxide and an iron catalyst (typically Fe²⁺) to produce hydroxyl radicals. This process has demonstrated high removal efficiencies for various phthalates. For instance, the Fenton process achieved a 98% removal of diethyl phthalate (DEP) under optimized conditions researchgate.net. Similarly, for diallyl phthalate (DAP), the Fenton process resulted in over 95% total organic carbon (TOC) removal after 300 minutes mdpi.com. The photo-Fenton process, which combines the Fenton reaction with UV light, can further enhance the degradation efficiency. For DEP, the photo-Fenton process has been reported to achieve a degradation efficiency of 75.8% within 120 minutes researchgate.netnih.gov.

Table 2: Efficiency of Advanced Oxidation Processes for Phthalate Degradation

| AOP Method | Target Phthalate | Initial Concentration | Removal Efficiency (%) | Reaction Time (min) | Reference |

| UV/H₂O₂ | Diethyl Phthalate (DEP) | 1.0 mg/L | >98.6 | 60 | nih.gov |

| Fenton | Diethyl Phthalate (DEP) | Not Specified | 98 | 170 | researchgate.net |

| Fenton | Diallyl Phthalate (DAP) | 100 mg/L | >95 (TOC removal) | 300 | mdpi.com |

| Photo-Fenton | Diethyl Phthalate (DEP) | 10 mg/L | 75.8 | 120 | researchgate.netnih.gov |

| HPF/nZVI | Dimethyl Phthalate (DMP) | 2-50 mg/L | 74-99 | 120 | tandfonline.com |

Membrane Filtration Techniques

Membrane filtration is a pressure-driven separation process that uses a membrane to remove particles and other substances from a fluid. Nanofiltration (NF) and reverse osmosis (RO) are two types of membrane filtration that have shown high efficiency in removing phthalates from water.

Nanofiltration membranes can effectively reject phthalates, with the rejection rate depending on the specific membrane and the phthalate compound. For instance, a DK nanofiltration membrane demonstrated rejection rates of 55.1% for dimethyl phthalate (DMP), 78% for diethyl phthalate (DEP), 96% for di-n-butyl phthalate (DnBP), and 96.8% for di-iso-butyl phthalate (DiBP) engineering.org.cn. Another study found that the NF3 membrane could achieve DBP rejection of 92.5–98.8% and butyl benzyl phthalate (BBP) rejection of 88.7–91.7% nih.gov.

Reverse osmosis, which uses a more dense membrane than nanofiltration, generally exhibits even higher rejection rates for phthalates. Standard RO systems can remove over 99% of phthalates waterpurificationguide.com. Some RO systems have shown removal rates of 94%-96% for phthalates waterpurificationguide.com. The effectiveness of both NF and RO is influenced by factors such as the molecular weight and hydrophobicity of the phthalate, as well as the properties of the membrane itself ntu.edu.sg.

Table 3: Rejection Rates of Phthalates by Different Membrane Filtration Techniques

| Membrane Type | Phthalate | Rejection Rate (%) | Reference |

| Nanofiltration (DK) | Dimethyl Phthalate (DMP) | 55.1 | engineering.org.cn |

| Nanofiltration (DK) | Diethyl Phthalate (DEP) | 78 | engineering.org.cn |

| Nanofiltration (DK) | Di-n-butyl Phthalate (DnBP) | 96 | engineering.org.cn |

| Nanofiltration (DK) | Di-iso-butyl Phthalate (DiBP) | 96.8 | engineering.org.cn |

| Nanofiltration (NF3) | Dibutyl Phthalate (DBP) | 92.5 - 98.8 | nih.gov |

| Nanofiltration (NF3) | Butyl Benzyl Phthalate (BBP) | 88.7 - 91.7 | nih.gov |

| Reverse Osmosis (Standard) | Phthalates | >99 | waterpurificationguide.com |

| Reverse Osmosis (Frizzlife) | Phthalates | 94 - 96 | waterpurificationguide.com |

Biological Remediation Approaches

Biological remediation, or bioremediation, utilizes living organisms, primarily microorganisms and plants, to degrade or remove contaminants from the environment. This approach is often considered more environmentally friendly and cost-effective than traditional physicochemical methods.

Bioremediation Using Microbial Strains

Certain microbial strains have demonstrated the ability to degrade phthalates, using them as a source of carbon and energy. The biodegradation of phthalates typically involves the initial hydrolysis of the ester bonds, followed by the degradation of the resulting phthalic acid and alcohol.

Several bacterial species have been identified as effective phthalate degraders. For example, a bacterial consortium designated LV-1 was able to degrade DBP to non-detectable levels within 3 days at initial concentrations below 500 mg/l nih.gov. Another study reported that Acinetobacter sp. 33F degraded 82.45% of an initial 2000 mg/l of DBP in a minimal salt medium gnest.orggnest.org. The degradation efficiency can be influenced by environmental factors such as temperature and pH nih.gov. For instance, the DBP degradation by the LV-1 consortium was optimal at a pH of 6.0 and a temperature of 30°C nih.gov.

The structure of the phthalate molecule also plays a role in its biodegradability, with shorter alkyl-chain phthalates generally being more readily degraded than those with longer alkyl chains nih.gov.

Table 4: Microbial Degradation of Phthalates

| Microbial Strain/Consortium | Target Phthalate | Initial Concentration (mg/L) | Degradation Efficiency (%) | Time | Reference |

| Bacterial Consortium LV-1 | Dibutyl Phthalate (DBP) | <500 | ~100 | 3 days | nih.gov |

| Bacterial Consortium LV-1 | Dibutyl Phthalate (DBP) | 1000 | 97.6 | Not Specified | nih.gov |

| Acinetobacter sp. 33F | Dibutyl Phthalate (DBP) | 2000 | 82.45 | 192 hours | gnest.orggnest.org |

| Acinetobacter baumannii DP-2 | Dibutyl Phthalate (DBP) | 9.81 | 85.86 | Not Specified | mdpi.com |

| Arthrobacter sp. | Dibutyl Phthalate (DBP) | 1000 | 99.1 | Not Specified | iwaponline.com |

Phytoremediation Potential

Phytoremediation is a bioremediation process that uses various types of plants to remove, transfer, stabilize, and/or destroy contaminants in the soil and groundwater. This process can be effective for a range of organic pollutants, including phthalates. Plants can take up phthalates from the soil and air, and in some cases, can enhance their degradation in the soil.

Several plant species have been investigated for their potential in phytoremediating phthalate-contaminated environments. A study involving eleven different plant species, including maize, alfalfa, and ryegrass, showed that plants significantly enhanced the dissipation of di(2-ethylhexyl) phthalate (DEHP) in spiked soil nih.govtandfonline.com. The removal rates of DEHP ranged from 66.8% in the control (unplanted soil) to 87.5% in soil planted with a specific maize cultivar after 40 days nih.govtandfonline.com. The enhanced dissipation was primarily attributed to plant-promoted biodegradation and stronger sorption to the soil, with a smaller contribution from direct plant uptake nih.govtandfonline.com.

Another study demonstrated that the plant Benincasa hispida (winter melon) could readily absorb DEHP from the air, with a single plant absorbing over 700 mg of DEHP over six weeks nih.gov. Intercropping B. hispida with other vegetables significantly reduced the accumulation of DEHP in those vegetables, highlighting the potential of using certain plants as "phyto-shields" to protect other crops from airborne phthalate contamination nih.gov.

Table 5: Phytoremediation of Di(2-ethylhexyl) Phthalate (DEHP) by Different Plant Species

Integrated Remediation Systems

To address the challenges posed by phthalate contamination, integrated remediation systems that combine multiple treatment technologies are increasingly being investigated and implemented. These systems leverage the strengths of different physical, chemical, and biological processes to achieve synergistic effects, leading to more efficient and complete degradation of contaminants like 3-(5-Methylhexyl)phthalate. By combining methods, the limitations of individual techniques can be overcome, resulting in enhanced removal rates and the ability to treat complex waste streams and contaminated sites.

A prominent integrated approach is the coupling of advanced oxidation processes (AOPs) with biological treatments. AOPs, such as photocatalysis or ozonation, can effectively break down the complex and often recalcitrant structures of higher molecular weight phthalates into simpler, more biodegradable intermediates. This initial chemical oxidation enhances the efficacy of subsequent microbial degradation. For example, a coupled system using visible-light photocatalysis followed by a packed bed reactor with Pseudomonas sp. achieved nearly complete removal of several phthalates. mdpi.com The photocatalysis pretreatment transformed the phthalates into more biodegradable forms, which were then fully mineralized by the microbial consortium. mdpi.com

Another effective strategy is the integration of physical or electrochemical methods with bioremediation. For instance, combining enhanced bioremediation with an electrokinetic (EK) process has shown promise for treating phthalate-contaminated river sediment. nih.gov The application of an electric field can facilitate the desorption of phthalates from sediment particles, increasing their bioavailability for microbial degradation. nih.gov The addition of an oxygen-releasing compound in such systems can further stimulate the growth and activity of indigenous phthalate-degrading microorganisms like Flavobacterium sp., Bacillus sp., Pseudomonas sp., and Rhodococcus sp. nih.gov

Similarly, the combination of different wastewater treatment technologies has demonstrated significantly improved performance. Research has shown that coupling an anaerobic wastewater treatment process with a membrane bioreactor can increase the removal efficiency of phthalate esters from a range of 65%-71% to an impressive 95%-97%. researchgate.netiwaponline.com This highlights the substantial benefit of an integrated approach over single-step processes.

The synergistic effects of these integrated systems are evident in the enhanced removal efficiencies observed in various studies. While data specific to this compound is limited, the principles and successful applications of these integrated systems to other common phthalates, such as Dibutyl Phthalate (DBP) and Di(2-ethylhexyl) Phthalate (DEHP), provide a strong basis for their applicability to a wide range of phthalate compounds.

Research Findings on Integrated Remediation Systems

Detailed studies have quantified the advantages of combining different remediation techniques. The following tables present data from research comparing individual and integrated systems for the removal of common phthalates.

Table 1: Comparison of Biological and Integrated Biological-Photocatalytic Degradation of Dibutyl Phthalate (DBP)

This table illustrates the enhanced degradation and mineralization of DBP when a biological system is combined with a photocatalytic pretreatment.

| Treatment System | DBP Degradation Efficiency (%) | Total Organic Carbon (TOC) Removal (%) | Reference |

|---|---|---|---|

| Biological Treatment Only | 69% | 70% | mdpi.com |

| Photocatalysis Only (3% Ce/Gd-WS₂) | 85% | 77% | mdpi.com |

| Integrated Biological and Photocatalytic System | Significantly improved (three-fold) | Not specified, but improved | mdpi.com |

Table 2: Performance of a Coupled Visible-Light Photocatalysis and Packed Bed Bioreactor System for Phthalate Removal

This table shows the high removal efficiencies achieved for different phthalates in a continuous treatment system that integrates photocatalysis for pretreatment with a biological reactor for complete degradation.

| Phthalate Compound | Photoreactor Alone Removal Efficiency (%) | Coupled Photobiological System Removal Efficiency (%) | Reference |

|---|---|---|---|

| Di(2-ethylhexyl) Phthalate (DEHP) | 76.2% ± 1.6% | 99.6% | mdpi.com |

| Dibutyl Phthalate (DBP) | 81.5% ± 1.2% | 99.9% | mdpi.com |

| Dimethyl Phthalate (DMP) | 93.6% ± 0.5% | 100% | mdpi.com |

Table 3: Comparison of Phthalate Ester (PAE) Removal in Wastewater Treatment

This table compares the efficiency of a standalone anaerobic treatment with an integrated system that includes a membrane bioreactor, demonstrating the significant improvement in removal rates.

| Treatment Technology | PAE Removal Efficiency (%) | Reference |

|---|---|---|

| Anaerobic Wastewater Treatment | 65% - 71% | researchgate.netiwaponline.com |

| Integrated Anaerobic Treatment + Membrane Bioreactor | 95% - 97% | researchgate.netiwaponline.com |

These findings underscore the potential of integrated systems as a robust strategy for the comprehensive remediation of sites contaminated with phthalates, including this compound. By strategically combining processes, it is possible to achieve higher degradation efficiencies, faster treatment times, and more complete mineralization of these persistent organic pollutants.

Environmental Risk Assessment and Ecological Impact Assessment of 3 5 Methylhexyl Phthalate

Frameworks and Methodologies for Ecological Risk Assessment

The ecological risk assessment process is generally structured into three main phases: problem formulation, analysis (which includes exposure and effects assessment), and risk characterization. epa.govnih.gov This framework provides a systematic way to organize and analyze scientific information to evaluate the likelihood of adverse ecological effects from stressors, such as chemical contaminants.

Problem Formulation and Conceptual Site Models

Problem formulation is the initial step where the scope and objectives of the risk assessment are defined. epa.gov It involves identifying the chemical of concern, its potential sources, the ecosystems it may affect, and the specific ecological values to be protected (assessment endpoints). For 3-(5-Methylhexyl)phthalate, the problem formulation would begin by characterizing its potential release into the environment from industrial processes or consumer products where it might be used as a plasticizer.

A key component of problem formulation is the development of a Conceptual Site Model (CSM) . A CSM is a written or pictorial representation that describes the pathways by which a contaminant can move from a source to ecological receptors. regulations.govnih.gov It identifies:

Sources: Where does this compound come from? (e.g., industrial discharge, leaching from plastic products in landfills, atmospheric deposition).

Transport Mechanisms: How does it move through the environment? (e.g., dissolution in water, adsorption to sediment and soil particles, atmospheric transport). Phthalates are known to be released from plastics and can enter the environment through various pathways. frontiersin.org

Exposure Media: Which environmental compartments become contaminated? (e.g., surface water, sediment, soil, air).

Exposure Routes: How do organisms come into contact with it? (e.g., ingestion of contaminated water or food, dermal contact, inhalation).

Ecological Receptors: What organisms or populations might be affected? (e.g., algae, invertebrates, fish, amphibians, and wildlife that consume them).

Table 1: Illustrative Conceptual Site Model Components for this compound

| Component | Description |

|---|---|

| Potential Sources | Industrial facilities (manufacturing, processing), landfills, wastewater treatment plant effluent, consumer product degradation (e.g., vinyl flooring, packaging). |

| Release Mechanisms | Leaching from products, industrial wastewater discharge, atmospheric emissions and deposition. |

| Environmental Fate and Transport | Adsorption to soil and sediment particles (due to expected low water solubility), potential for biodegradation, limited volatilization for higher molecular weight phthalates. |

| Exposure Media | Surface water, sediment, soil, biota. |

| Ecological Receptors | Aquatic organisms (algae, daphnids, fish), sediment-dwelling organisms (benthic invertebrates), terrestrial organisms (earthworms, soil microbes), and higher trophic level predators (birds, mammals). |

| Exposure Pathways | Ingestion of contaminated food and water, direct contact with contaminated sediment/soil, bioaccumulation in the food web. |

| Assessment Endpoints | Survival, growth, and reproduction of key aquatic and terrestrial species; maintenance of biodiversity and community structure. |

This table is illustrative and based on the general behavior of phthalate (B1215562) esters.

Exposure Assessment in Ecological Receptors

Exposure assessment aims to quantify the contact or co-occurrence of ecological receptors with the chemical stressor. nih.gov This involves measuring or modeling the concentration of this compound in relevant environmental media and estimating the dose received by the receptors.

Due to the lack of monitoring data for this compound, exposure assessment would rely on predictive models. These models use the physicochemical properties of the substance to estimate its distribution in the environment. For structurally similar phthalates, properties like the octanol-water partition coefficient (Kow) and water solubility are key determinants of their environmental fate. rsc.org

The exposure assessment process includes:

Characterizing the exposure setting: Defining the geographical area and the ecosystems of concern.

Identifying exposure pathways: Using the CSM to trace the movement of the chemical to the receptors.

Quantifying exposure: This is often expressed as the Predicted Environmental Concentration (PEC). The PEC can be calculated for different environmental compartments (water, soil, sediment) using environmental fate and transport models.

For a data-poor substance, Quantitative Structure-Activity Relationships (QSARs) can be used to estimate the necessary physicochemical properties to run these models.

Ecological Consequence/Effect Assessment

This phase of the risk assessment characterizes the potential for adverse effects on ecological receptors exposed to the chemical. It involves compiling and evaluating ecotoxicity data to establish a dose-response relationship. nih.gov

Surrogate Data: Using toxicity data from well-studied phthalates with similar chemical structures and properties. Phthalates with similar alkyl chain lengths (e.g., di-n-hexyl phthalate (DHP) or di(2-ethylhexyl) phthalate (DEHP)) could be used as surrogates. nih.gov The toxicity of phthalates often correlates with their molecular weight and alkyl chain structure. nih.gov

QSAR Models: Predicting the toxicity of the compound based on its chemical structure.

The outcome of the effects assessment is typically a Predicted No-Effect Concentration (PNEC) . The PNEC is the concentration below which unacceptable effects on the ecosystem are not expected to occur. It is derived by applying assessment factors (also known as safety factors) to the available ecotoxicity data (e.g., LC50, EC50, NOEC values). The size of the assessment factor reflects the level of uncertainty in the data. arche-consulting.be

Table 2: Illustrative Ecotoxicity Data for Surrogate Phthalates (DEHP)

| Trophic Level | Species | Endpoint | Value (µg/L) | Reference |

|---|---|---|---|---|

| Algae | Pseudokirchneriella subcapitata | EC50 (72h, growth) | >800 | centreecotox.ch |

| Invertebrate | Daphnia magna | EC50 (48h, immobilization) | >130 | centreecotox.ch |

| Invertebrate | Daphnia magna | NOEC (21d, reproduction) | 35 | centreecotox.ch |

| Fish | Oncorhynchus mykiss (Rainbow Trout) | LC50 (96h) | >770 | centreecotox.ch |

This data is for the surrogate compound Di(2-ethylhexyl) phthalate (DEHP) and serves to illustrate the type of information used in an effects assessment. The actual toxicity of this compound may differ.

Risk Characterization and Uncertainty Analysis

Risk characterization is the final phase where the results of the exposure and effects assessments are integrated to determine the likelihood of adverse ecological effects. itrcweb.org A common method is the Risk Quotient (RQ) approach, where the PEC is divided by the PNEC.

RQ = PEC / PNEC

If RQ < 1 , the risk is generally considered to be low.

If RQ ≥ 1 , there is a potential for adverse ecological effects, and further investigation or risk management measures may be necessary. nih.gov

A critical part of risk characterization is the uncertainty analysis . This involves identifying and describing the uncertainties associated with every step of the assessment process. frontiersin.org For a data-poor chemical like this compound, the uncertainties are significant and must be clearly communicated.

Key sources of uncertainty would include:

Use of surrogate data for physicochemical properties and toxicity.

Reliance on QSAR models, which have inherent prediction errors.

Assumptions made in exposure modeling.

The magnitude of the assessment factors used to derive the PNEC.

Quantitative and Qualitative Assessment Approaches

Ecological risk assessments can be either quantitative or qualitative.

Qualitative Assessment: This approach uses descriptive terms (e.g., high, medium, low) to characterize risk. It is often used for initial screening when data are limited. It relies on professional judgment and an evaluation of the available lines of evidence.

Quantitative Assessment: This approach provides numerical estimates of risk, such as the Risk Quotient. arche-consulting.be It is more data-intensive and is typically performed after an initial qualitative screening suggests a potential for concern. Probabilistic methods, like Monte Carlo analysis, can also be used to generate a distribution of possible risk values, which provides a more complete picture of the uncertainty.

For this compound, a tiered approach would be appropriate, starting with a qualitative or semi-quantitative assessment due to data scarcity. If this initial assessment indicates a potential for risk, further research to generate specific data for the compound would be recommended to allow for a more robust quantitative assessment.

Development and Application of Environmental Quality Standards (EQS)

Environmental Quality Standards (EQS) are concentrations of a substance in water, sediment, or biota that should not be exceeded to protect the environment and human health. wa.gov The European Union's Water Framework Directive provides a technical guidance framework for deriving EQS. researchgate.net

The derivation of an EQS is similar to the process of deriving a PNEC and involves a thorough evaluation of all available ecotoxicity data for different trophic levels and environmental compartments. For a data-poor substance, the derivation of a reliable EQS is challenging. The process would likely involve:

Data Collection: A comprehensive search for any available data on this compound and suitable surrogates.

Data Evaluation: Assessing the quality and relevance of the collected data.

Derivation Method Selection: The method depends on the amount and type of data available. With very limited data, a large assessment factor would be applied to the most sensitive species' toxicity value. nih.gov

Consideration of Secondary Poisoning and Human Health: The assessment would also need to consider the potential for bioaccumulation and risks to top predators (secondary poisoning) and human health via consumption of contaminated water or fish.

Given the current data landscape, a provisional or temporary EQS might be proposed for this compound, with a clear indication of the high uncertainty and a recommendation for further testing to refine the standard.

Assessment of Mixture Toxicity and Cumulative Ecological Risk

The assessment of mixture toxicity and cumulative ecological risk is a critical yet complex aspect of environmental toxicology. Organisms in the environment are rarely exposed to single chemical compounds in isolation. Instead, they are subjected to a complex cocktail of pollutants from various sources. Therefore, understanding the combined effects of these mixtures is paramount for a realistic environmental risk assessment.

While specific studies on the mixture toxicity and cumulative ecological risk of this compound are not available in the current scientific literature, this section will address the fundamental principles and methodologies used for such assessments within the broader class of phthalate esters. The potential for this compound to contribute to mixture toxicity and cumulative risk will be inferred from the behavior of structurally similar and more extensively studied phthalates.

Principles of Mixture Toxicity

The toxicological effects of chemical mixtures can be categorized into three main types of interactions:

Additive Effects: The combined effect of the mixture is equal to the sum of the effects of the individual components. This is often the default assumption in risk assessment when chemicals have a similar mode of action.

Synergistic Effects: The combined effect of the mixture is greater than the sum of the effects of the individual components.

Antagonistic Effects: The combined effect of the mixture is less than the sum of the effects of the individual components.